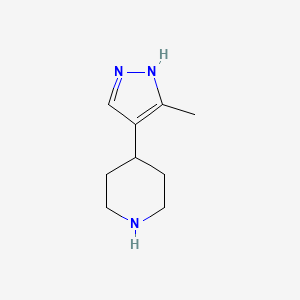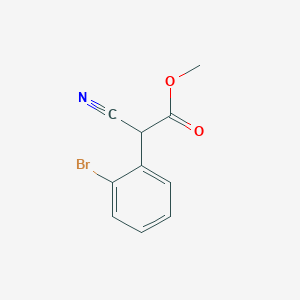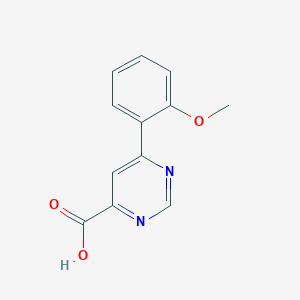
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
“6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid” is a chemical compound that contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . It also contains a methoxyphenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid” includes a pyrimidine ring, a methoxyphenyl group, and a carboxylic acid group . The exact molecular structure would require further analysis.Chemical Reactions Analysis
Pyrimidines, including “6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For example, they can react with acid chlorides and terminal alkynes under Sonogashira conditions .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid serves as a synthetic intermediate in pharmaceutical chemistry. Its structure is amenable to further chemical modifications, making it a valuable precursor in the synthesis of various therapeutic agents. For instance, it can be used to create compounds with potential antibacterial and antifungal properties .
Antimicrobial Agent Development
Research indicates that derivatives of pyrimidine, like 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, can be synthesized to produce novel compounds with broad-spectrum antimicrobial activity. These derivatives can be tailored to target resistant bacterial strains such as MRSA (methicillin-resistant Staphylococcus aureus), E. coli, and Klebsiella pneumoniae .
In-vitro Cytotoxicity for Cancer Research
The compound has been used to synthesize novel pyrimidine derivatives that exhibit in-vitro cytotoxic efficacy. This makes it a promising tool for cancer research, particularly in the development of chemotherapeutic agents targeting cancerous cells like Caco-2, while sparing normal cells such as Vero cell lines .
Neurological Disorder Treatment Research
Compounds related to 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid have been studied for their potential as inhibitors of phosphodiesterase (PDE) enzymes, which are relevant in the treatment of neurological disorders such as schizophrenia .
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-5-3-2-4-8(11)9-6-10(12(15)16)14-7-13-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZMOGYZKCAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




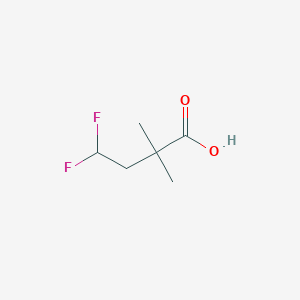
![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)

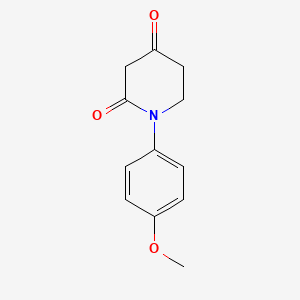
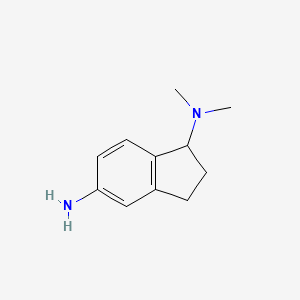
![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)

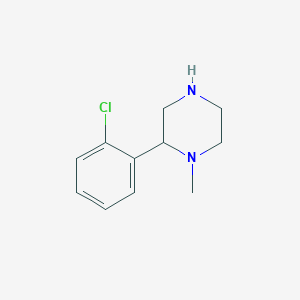
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)
